molecular formula C24H30N2OS B4809302 3,5-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide

3,5-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide

Cat. No.: B4809302
M. Wt: 394.6 g/mol
InChI Key: KQIKSPGRTXALGX-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}tricyclo[3311~3,7~]decane-1-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Attachment of the Methylphenyl Group:

    Formation of the Tricyclo[3.3.1.1~3,7~]decane Core: This can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.

    Coupling of the Thiazole and Tricyclo[3.3.1.1~3,7~]decane Units: This step involves the formation of an amide bond between the carboxylic acid group of the tricyclo[3.3.1.1~3,7~]decane and the amine group of the thiazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.

    Substitution: The compound can undergo various substitution reactions, particularly at the aromatic ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,5-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}tricyclo[331

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein binding due to its unique structure.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[3.3.1.1~3,7~]decane: A simpler compound with a similar core structure.

    1-Nitroadamantane: A compound with a similar tricyclic structure but different functional groups.

    1-Phenyltricyclo[3.3.1.1~3,7~]decane: A compound with a similar core structure and an aromatic ring.

Uniqueness

3,5-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide is unique due to its combination of a tricyclic core with a thiazole ring and an aromatic group. This unique structure gives it distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3,5-dimethyl-N-[[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2OS/c1-16-5-4-6-18(7-16)20-26-19(12-28-20)11-25-21(27)24-10-17-8-22(2,14-24)13-23(3,9-17)15-24/h4-7,12,17H,8-11,13-15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIKSPGRTXALGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CNC(=O)C34CC5CC(C3)(CC(C5)(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
3,5-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
Reactant of Route 3
Reactant of Route 3
3,5-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
Reactant of Route 4
Reactant of Route 4
3,5-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
Reactant of Route 5
Reactant of Route 5
3,5-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
Reactant of Route 6
Reactant of Route 6
3,5-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide

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